N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Description
N,N-Dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic compound featuring a benzo[c]chromen core substituted with a methyl group at position 4 and an N,N-dimethyl acetamide group at position 3 via an ether linkage. The N,N-dimethyl acetamide moiety enhances solubility and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-15(22-10-16(20)19(2)3)9-8-13-12-6-4-5-7-14(12)18(21)23-17(11)13/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEWOFPNLGKENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.34 g/mol
- CAS Number : 307551-48-0
The structure features a benzochromene core, which is known for its diverse biological activities. This structural complexity allows it to interact with various biological targets, making it a valuable compound for research.
Chemistry
N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:
- Esterification : Used to form esters that are essential in pharmaceuticals.
- Substitution Reactions : Enables the introduction of different functional groups, enhancing the compound's versatility.
Biology
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and aging. A study demonstrated that derivatives of benzochromene compounds exhibit significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory disorders. Case studies have reported that similar benzochromene derivatives inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in conditions like arthritis.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. A notable case study highlighted that benzochromene derivatives can inhibit tumor growth in animal models by targeting cancer cell metabolism .
- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases due to its ability to protect neuronal cells from oxidative stress. Experimental findings suggest that compounds with similar structures can enhance neuronal survival and function under stress conditions .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Benzo[c]chromen Core
Compound A : [(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid ()
- Key Difference : Replaces the N,N-dimethyl acetamide with a carboxylic acid group.
- This substitution may also alter binding affinity in enzyme inhibition studies due to differences in hydrogen-bonding capacity .
Compound B : N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide (29) and N-(8,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide (33) ()
- Key Differences: Substituents: Methoxy or hydroxy groups at positions 8 and 9 vs. a methyl group at position 4 in the target compound. Acetamide Group: Non-dimethylated.
- The absence of N,N-dimethylation in the acetamide may reduce steric hindrance, affecting interactions with biological targets like liver pyruvate kinase .
Modifications in the Chromen Ring System
Compound C : 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide ()
- Key Differences :
- Chloro Substituent : At position 2.
- Tetrahydro Ring : Partially saturated chromen ring.
- Impact: The chloro group increases molecular weight by ~35.5 g/mol (307.73 vs. ~272 for the non-chloro analog) and enhances lipophilicity.
Compound D : N,N-Dimethyl-2-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetamide ()
Variations in the Acetamide Moiety
Compound E : N,N,6-Trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide ()
- Key Difference : Imidazo[1,2-a]pyridine core replaces the benzo[c]chromen system.
- Impact : The heterocyclic imidazo[1,2-a]pyridine introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Molecular docking studies suggest the N,N-dimethyl acetamide group maintains a conformation critical for binding to neurological targets .
Compound F : Orphenadrine citrate ()
- Key Difference : N,N-Dimethyl acetamide linked to a benzyloxyethylamine skeleton.
- Impact : Demonstrates the broader pharmacological relevance of the N,N-dimethyl acetamide group, which contributes to CNS activity (e.g., muscle relaxation) by modulating neurotransmitter systems .
Data Table: Structural and Physical Properties
| Compound Name | Molecular Weight | Key Substituents | Core Structure | Functional Group |
|---|---|---|---|---|
| Target Compound | 307.73 | 4-Methyl, N,N-dimethyl acetamide | Benzo[c]chromen | Ether-linked acetamide |
| [(4-Methyl-6-oxo-...)oxy]acetic acid (A) | ~290 (estimated) | 4-Methyl, carboxylic acid | Benzo[c]chromen | Ether-linked acid |
| N-(8,9-Dimethoxy-...)acetamide (B1) | 341.34 | 8,9-Dimethoxy | Benzo[c]chromen | Acetamide |
| 2-[(2-Chloro-6-oxo-...)oxy]acetamide (C) | 307.73 | 2-Chloro, tetrahydro ring | Tetrahydrobenzo[c]chromen | Acetamide |
| N,N-Dimethyl-2-(6-oxo-tetrahydro-...) (D) | 293.31 | Tetrahydro ring | Tetrahydrobenzo[c]chromen | N,N-dimethyl acetamide |
Biological Activity
N,N-Dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, also known by its chemical formula and CAS number 307551-48-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c]chromene core, which is known for its diverse biological properties. The presence of the dimethyl acetamide group enhances its solubility and bioavailability. The molecular weight of this compound is approximately 311.34 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease processes, which can lead to therapeutic effects. For instance, it has been suggested that compounds with similar structures can act as acetylcholinesterase inhibitors, potentially benefiting conditions like Alzheimer’s disease .
- Signal Transduction Modulation : this compound may interact with signaling pathways that regulate cellular functions, leading to altered cell behavior .
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For example:
The compound showed a relative potency greater than 50%, indicating its potential as an anticancer agent.
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential benefits in neurodegenerative disorders. Studies on related compounds indicate that they can mitigate oxidative stress and neuroinflammation, which are critical factors in diseases like Alzheimer’s .
Case Studies
- Alzheimer’s Disease : A study highlighted the inhibitory effects of coumarin derivatives on acetylcholinesterase activity, showcasing their potential in treating cognitive decline associated with Alzheimer’s disease. This aligns with the proposed mechanism for this compound .
- Cancer Research : In vitro studies demonstrated that similar benzo[c]chromene derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that N,N-dimethyl derivatives could be explored further for their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
